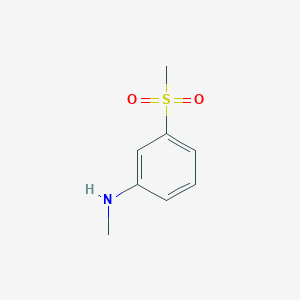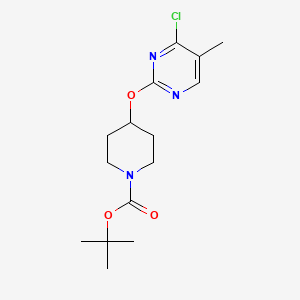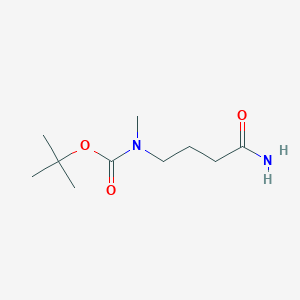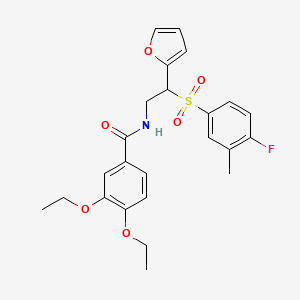
2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)ethylidene)indane-1,3-dione” is a chemical substance with the molecular formula as indicated . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a methoxyimino group, an ethylidene group, and an indene dione group . For a detailed structural analysis, it would be best to use specialized software or resources that can provide a 3D molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. The reactivity of this compound would depend on the conditions and the reactants involved .Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : Indane-1,3-dione derivatives are synthesized through condensation reactions involving diethyl phthalate and ethyl acetate, leading to the formation of various substituted derivatives. These derivatives are further modified to investigate their biological activities (Giles, Prakash, & Ramseshu, 2007).
Biological Evaluation : These compounds have been evaluated for anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities. Some derivatives have shown moderate activities in these areas, indicating the potential for pharmaceutical applications (Giles, Prakash, & Ramseshu, 2008).
Optical and Thermal Properties
Optical Non-linearity : Arylmethylene-1,3-indandione based molecular glasses have been studied for their third-order optical non-linearity, indicating potential applications in the field of non-linear optics. These studies focus on the design of materials with high non-linear optical susceptibility, useful for various optical applications (Seniutinas et al., 2012).
Thermal Stability : Cyano-substituted azoderivatives of β-diketones, including indane-1,3-dione derivatives, exhibit high thermal stability, with well-defined peaks of phase transition. This characteristic is crucial for materials science, particularly in designing compounds with specific thermal properties (Mahmudov et al., 2011).
Chemical Reactivity and Tautomerism
Chemical Reactivity : The reactivity of indane-1,3-dione derivatives with various reagents has been explored, leading to the formation of a wide range of products. These reactions are valuable for synthesizing novel compounds with potential biological or material applications (Enchev et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-hydroxy-2-[N-[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12(22-25-3)14-8-10-15(11-9-14)21-13(2)18-19(23)16-6-4-5-7-17(16)20(18)24/h4-11,23H,1-3H3/b21-13?,22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFRSZKVCDCNQA-DIVGEKNYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2975245.png)



![3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2975254.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)
![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)

![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)


